5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both oxadiazole and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichlorobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired oxadiazole compound . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the carboxylic acid group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole ring and the dichlorophenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H4Cl2N2O3 |
---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N2O3/c10-5-2-1-4(3-6(5)11)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |
InChI Key |
DUYSSARZKYMBAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NO2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.